molecular formula C16H13FN2OS B2611784 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 1005935-78-3

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Cat. No.: B2611784
CAS No.: 1005935-78-3
M. Wt: 300.35
InChI Key: BPUZXJKGGJHPAY-FBMGVBCBSA-N
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Description

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is an organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and fluorobenzamide moieties in this compound suggests it may have unique chemical properties and biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation of the benzothiazole core using ethyl halides in the presence of a base such as potassium carbonate.

    Formation of the Ylidene Linkage: The ylidene linkage is formed by the condensation of the ethylbenzothiazole derivative with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its benzothiazole core, it may exhibit antimicrobial, anticancer, or anti-inflammatory properties. Researchers can explore its efficacy against various pathogens or cancer cell lines.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, or cellular uptake mechanisms.

    Material Science: Its unique structure may make it suitable for use in organic electronics or as a fluorescent probe in imaging studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and are known for their biological activities.

    Fluorobenzamides: Compounds such as 3-fluorobenzamide and 4-fluorobenzamide are structurally similar and can be compared in terms of their chemical reactivity and biological effects.

Uniqueness

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is unique due to the combination of the benzothiazole and fluorobenzamide moieties, which may confer distinct chemical properties and biological activities not observed in simpler analogs. The presence of the ethyl group and the ylidene linkage further differentiates it from other benzothiazole or fluorobenzamide derivatives, potentially leading to unique interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-2-19-13-8-3-4-9-14(13)21-16(19)18-15(20)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUZXJKGGJHPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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